

## Thermochemical data for C8 branched alcohols

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Compound of Interest

Compound Name: 5-Methyl-3-heptanol

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## **Thermochemical Data of C8 Branched Alcohols**

Thermochemical data for branched C8 alcohols are crucial for a variety of applications, including reaction calorimetry, process safety assessments, and the development of thermodynamic models. While extensive experimental data for all isomers is not readily available in the public domain, this guide consolidates the key thermochemical properties for one of the most commercially significant C8 branched alcohols, 2-ethylhexanol.

## 2-Ethylhexanol

2-Ethylhexanol (C<sub>8</sub>H<sub>18</sub>O) is a branched, eight-carbon chiral alcohol that serves as a vital chemical intermediate in the production of plasticizers, coatings, and adhesives.[1] Its thermochemical properties have been a subject of experimental investigation.

Table 1: Key Thermochemical Data for 2-Ethylhexanol



Property	Value	Units	Reference
Standard Enthalpy of Formation ( $\Delta fH \leftrightarrow_{298}$ , liquid)	-433.67 to -432.09	kJ/mol	[2]
Standard Enthalpy of Combustion ( $\Delta cH \rightarrow_{298}$ , liquid)	-5288.57 to -5286.99	MJ/mol	[2]
Heat Capacity (Cp, liquid at 298.15 K)	317.5	J/(K·mol)	[2][3]
Standard Molar Entropy (S $\leftrightarrow_{298}$ , liquid)	347.0	J/(K·mol)	[2]
Enthalpy of Vaporization (ΔvapH) at boiling point	~10.8	kcal/mol	[4]

Table 2: Physical Properties of 2-Ethylhexanol

Property	Value	Units	Reference
Molecular Weight	130.23	g/mol	[4]
Melting Point	-76	°C	[4]
Boiling Point	183-185	°C	[4]
Density (at 25°C)	0.833	g/mL	[5]

# **Experimental Protocols for Determining Thermochemical Data**

The accurate determination of thermochemical data relies on precise calorimetric techniques. The two primary methods for measuring the enthalpy of formation and heat capacity of organic compounds like C8 branched alcohols are combustion calorimetry and adiabatic calorimetry.



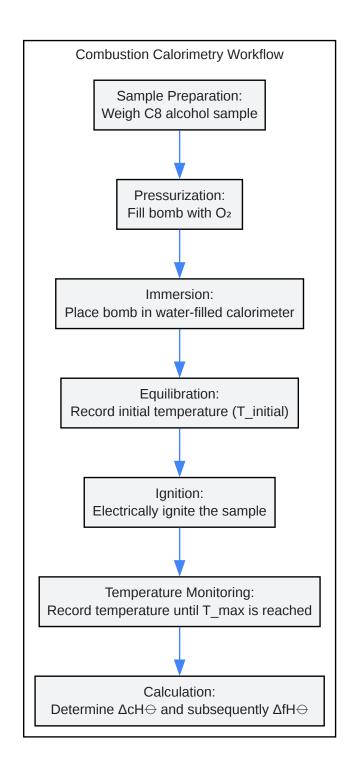
## **Combustion Calorimetry for Enthalpy of Formation**

Combustion calorimetry is the most common experimental method for determining the standard enthalpy of formation of combustible organic compounds.[6] The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a device called a bomb calorimeter.

#### **Experimental Workflow:**

- Sample Preparation: A precisely weighed sample of the C8 branched alcohol is placed in a crucible within the bomb calorimeter.
- Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.
- Immersion: The bomb is immersed in a known quantity of water in an insulated container (the calorimeter).
- Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- Ignition: The sample is ignited electrically.
- Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- Data Analysis: The heat released by the combustion reaction is calculated from the temperature rise of the water and the heat capacity of the calorimeter system.[6] The standard enthalpy of combustion is then determined, and from this, the standard enthalpy of formation is calculated using Hess's Law.





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Combustion Calorimetry Experimental Workflow

## **Adiabatic Calorimetry for Heat Capacity**





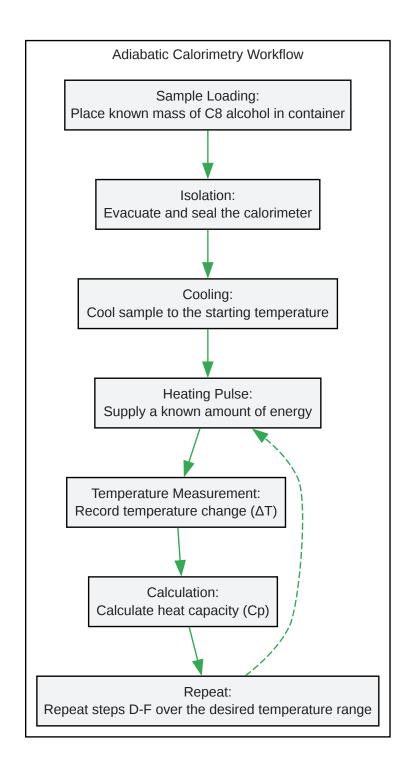


Adiabatic calorimetry is a technique used to measure the heat capacity of a substance as a function of temperature.[7] In an adiabatic calorimeter, the sample is heated in a thermally isolated environment, ensuring that no heat is exchanged with the surroundings.[8][9]

#### **Experimental Workflow:**

- Sample Loading: A known mass of the C8 branched alcohol is placed in a sample container within the calorimeter.
- Evacuation and Sealing: The calorimeter is evacuated to minimize heat exchange by convection.
- Cooling: The sample is cooled to the starting temperature of the experiment.
- Heating Pulses: A known amount of electrical energy is supplied to the sample through a heater, causing a small, incremental temperature rise.
- Temperature Measurement: The temperature of the sample is precisely measured after each heating pulse, once thermal equilibrium is re-established.
- Data Analysis: The heat capacity of the sample is calculated from the amount of energy supplied and the resulting temperature change. This process is repeated over the desired temperature range.





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Adiabatic Calorimetry Experimental Workflow

## Conclusion



This technical guide provides a summary of the available thermochemical data for C8 branched alcohols, with a detailed focus on 2-ethylhexanol. The provided experimental protocols for combustion and adiabatic calorimetry offer a foundational understanding of the methodologies used to obtain such data. For researchers and professionals in drug development, this information is essential for ensuring the safety and efficiency of chemical processes. It is important to note that there is a relative scarcity of publicly available, experimentally determined thermochemical data for many of the other C8 branched alcohol isomers. Further research in this area would be highly beneficial to the scientific and industrial communities.

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